4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE
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Overview
Description
4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzylidene group, an oxazol-5(4H)-one ring, and multiple iodine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the benzylidene intermediate. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the oxazol-5(4H)-one ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the oxazol-5(4H)-one ring.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE
- This compound derivatives
- Other benzylidene oxazol-5(4H)-one compounds
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes multiple iodine atoms and an oxazol-5(4H)-one ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H13I2NO4 |
---|---|
Molecular Weight |
573.1 g/mol |
IUPAC Name |
(4Z)-4-[(3,5-diiodo-4-phenacyloxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H13I2NO4/c1-11-22-16(19(24)26-11)9-12-7-14(20)18(15(21)8-12)25-10-17(23)13-5-3-2-4-6-13/h2-9H,10H2,1H3/b16-9- |
InChI Key |
BEMWXAVTHXPSLL-SXGWCWSVSA-N |
SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OCC(=O)C3=CC=CC=C3)I)C(=O)O1 |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)I)OCC(=O)C3=CC=CC=C3)I)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OCC(=O)C3=CC=CC=C3)I)C(=O)O1 |
Origin of Product |
United States |
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